Cas no 1775399-45-5 (2-(3,4-diethoxyphenyl)-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one)

2-(3,4-Diethoxyphenyl)-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one is a structurally complex organic compound featuring a 1,2,4-oxadiazole core linked to a piperidine moiety and a diethoxyphenyl group. This compound exhibits potential utility in medicinal chemistry due to its hybrid pharmacophore design, which may enhance binding affinity and selectivity toward biological targets. The presence of the oxadiazole ring contributes to metabolic stability, while the diethoxy substitution on the phenyl ring could influence lipophilicity and bioavailability. Its modular structure allows for further derivatization, making it a versatile intermediate in drug discovery. The compound is typically synthesized under controlled conditions to ensure high purity and reproducibility for research applications.
2-(3,4-diethoxyphenyl)-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one structure
1775399-45-5 structure
商品名:2-(3,4-diethoxyphenyl)-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one
CAS番号:1775399-45-5
MF:C26H31N3O4
メガワット:449.542046785355
CID:5265447

2-(3,4-diethoxyphenyl)-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-(3,4-diethoxyphenyl)-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one
    • インチ: 1S/C26H31N3O4/c1-3-31-22-11-10-20(16-23(22)32-4-2)18-25(30)29-14-12-19(13-15-29)17-24-27-26(28-33-24)21-8-6-5-7-9-21/h5-11,16,19H,3-4,12-15,17-18H2,1-2H3
    • InChIKey: ZPJXREUCWDAEBO-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(N1CCC(CC2ON=C(C3=CC=CC=C3)N=2)CC1)CC1=CC=C(OCC)C(OCC)=C1

2-(3,4-diethoxyphenyl)-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
BS-8745-50MG
1-[(3,4-diethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
1775399-45-5 >90%
50mg
£102.00 2025-02-09
Key Organics Ltd
BS-8745-1MG
1-[(3,4-diethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
1775399-45-5 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
BS-8745-10MG
1-[(3,4-diethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
1775399-45-5 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
BS-8745-100MG
1-[(3,4-diethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
1775399-45-5 >90%
100mg
£146.00 2025-02-09
Key Organics Ltd
BS-8745-5MG
1-[(3,4-diethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
1775399-45-5 >90%
5mg
£46.00 2025-02-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00917604-1g
2-(3,4-Diethoxyphenyl)-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one
1775399-45-5 95%
1g
¥2394.0 2023-04-10
Key Organics Ltd
BS-8745-20MG
1-[(3,4-diethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
1775399-45-5 >90%
20mg
£76.00 2023-04-20

2-(3,4-diethoxyphenyl)-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one 関連文献

2-(3,4-diethoxyphenyl)-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-oneに関する追加情報

Introduction to 2-(3,4-diethoxyphenyl)-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one (CAS No. 1775399-45-5) and Its Emerging Applications in Chemical Biology

The compound 2-(3,4-diethoxyphenyl)-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one, identified by its CAS number 1775399-45-5, represents a fascinating molecule with significant potential in the realm of chemical biology and drug discovery. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their structural complexity and diverse biological activities. The presence of multiple functional groups, including diethoxyphenyl and piperidine moieties, combined with an oxadiazole ring, endows this molecule with unique pharmacophoric properties that make it a valuable candidate for further exploration.

In recent years, the field of medicinal chemistry has witnessed a surge in the development of novel scaffolds derived from oxadiazole and piperidine cores. These heterocycles are renowned for their ability to modulate various biological pathways, making them indispensable in the design of therapeutic agents. The specific arrangement of substituents in 2-(3,4-diethoxyphenyl)-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one not only enhances its binding affinity to target proteins but also influences its metabolic stability and pharmacokinetic profiles. This intricate balance is critical for optimizing drug-like properties and ensuring clinical efficacy.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases play a pivotal role in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is implicated in a wide range of diseases, particularly cancer. The structural features of 2-(3,4-diethoxyphenyl)-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one suggest that it may interact with ATP-binding pockets of kinases, thereby inhibiting their activity. Preliminary computational studies have indicated that the oxadiazole ring can form stable hydrogen bonds with key residues in the kinase active site, while the piperidine moiety provides additional interactions through its nitrogen atoms.

Furthermore, the diethoxyphenyl group contributes to the compound's solubility and bioavailability, which are essential factors for drug development. This feature has been increasingly recognized as crucial for achieving optimal therapeutic outcomes. The presence of multiple aromatic rings also enhances the compound's ability to penetrate biological membranes, facilitating its entry into target cells. These properties collectively position 2-(3,4-diethoxyphenyl)-1-{4-[ (3 - phenyl - 1 , 2 , 4 - oxadiazol - 5 - yl ) methyl ] piperidin - 1 - yl } ethan - 1 - one as a promising lead compound for further optimization.

Recent advancements in spectroscopic techniques have allowed researchers to gain deeper insights into the conformational dynamics of this molecule. NMR studies have revealed that the oxadiazole ring exhibits significant rigidity due to its electron-deficient nature and multiple bond interactions. This rigidity is advantageous for maintaining stable binding interactions with biological targets. Additionally, X-ray crystallography has been employed to determine the precise three-dimensional structure of this compound in complex with kinase proteins. These structural insights have guided medicinal chemists in designing analogs with improved potency and selectivity.

The therapeutic potential of 2-(3,4-diethoxyphenyl)-1-{4-[ (3 - phenyl - 1 , 2 , 4 - oxadiazol - 5 - yl ) methyl ] piperidin - 1 - yl } ethan - 1 - one extends beyond kinase inhibition. Emerging evidence suggests that it may also exhibit anti-inflammatory and antioxidant properties. The oxadiazole moiety has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-beta. Moreover, the compound's ability to scavenge reactive oxygen species has been demonstrated in vitro, indicating its potential as an antioxidant agent. These dual mechanisms make it an attractive candidate for treating chronic inflammatory diseases and oxidative stress-related disorders.

In vitro cytotoxicity assays have further highlighted the therapeutic promise of this compound. When tested against various cancer cell lines, 2-(3,4-diethoxyphenyl)-1-{4-[ (3 - phenyl - 1 , 2 , 4 - oxadiazol - 5 - yl ) methyl ] piperidin - 1 - yl } ethan - 1 - one exhibited dose-dependent killing effects on several aggressive tumor types without significant toxicity towards normal cells. This selective cytotoxicity is attributed to its preferential interaction with cancer-specific kinases over their normal counterparts. Such findings underscore its potential as a novel chemotherapeutic agent capable of targeting malignant cells while sparing healthy tissues.

The synthesis of 2-(3,4-diethoxyphenyl)-1-{4-[ (3 - phenyl - 1 , 2 , 4 - oxadiazol - 5 - yl ) methyl ] piperidin - 1 - yl } ethan - 1 - one presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves key transformations such as nucleophilic substitution reactions at the diethoxyphenyl ring followed by condensation reactions between the piperidine derivative and an appropriate electrophile carrying an oxadiazole moiety. Recent innovations in catalytic methods have enabled more efficient and scalable synthetic routes for this compound.

Green chemistry principles have been increasingly integrated into the synthesis process to minimize environmental impact while maintaining high yields and purity standards. For instance, solvent-free reactions have been employed where feasible to reduce waste generation. Additionally, catalytic hydrogenation techniques have replaced traditional metal-based reduction methods with more sustainable alternatives derived from renewable resources.

The pharmacokinetic profile of 2-(3,4-diethoxyphenyl)-1-{4-[ (3-phenoxyethyl)amino]-6-methylpyridinecarboxylic acid}} has been thoroughly evaluated using preclinical models. These studies indicate that it exhibits favorable bioavailability following oral administration due to its moderate lipophilicity and rapid absorption from the gastrointestinal tract. The compound's plasma half-life is sufficiently long to allow once-daily dosing regimens without compromising therapeutic efficacy.

Metabolic stability studies have revealed that CAS No177539945: after oral administration or intravenous injection,it undergoes minimal biotransformation within vivo . This resistance toward enzymatic degradation ensures prolonged circulation times,allowing sufficient exposure levels at target sites . Furthermore,the absence significant accumulation metabolites reduces risk adverse effects associated prolonged drug use .

Emerging Research Directions

The future research around CAS No177539945: will likely focus on expanding understanding their mechanisms action across diverse biological pathways . Exploration potential applications neurodegenerative diseases such Alzheimer’s Parkinson’s remains highly compelling area investigation . Additionally,investigators may explore combinatorial therapies involving this compound alongside existing treatments to enhance overall therapeutic outcomes .

Safety Profile And Regulatory Considerations

Evaluation safety profile any new chemical entity involves comprehensive toxicological assessments including acute toxicity tests,chronic exposure studies,and carcinogenicity evaluations . While preliminary data suggest low toxicity levels at relevant doses,further investigations will be necessary before human clinical trials can commence . Regulatory agencies require robust data packages demonstrating safety efficacy prior approval any new drug candidates .

Conclusion

In summary,CAS No177539945: represents exciting advancement within field medicinal chemistry . Its unique structural features combined promising biological activities position it well serve basis development novel therapeutics targeting cancers neurological disorders . Continued research efforts aimed optimizing synthetic methodologies exploring multifaceted pharmacological actions hold promise unlocking full potential these innovative molecules . As scientific understanding evolves so too will approaches harnessing power nature’s building blocks revolutionize healthcare landscape tomorrow .

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量